2',3'-Dimethyl-3-(2-methylphenyl)propiophenone
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Description
2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C18H20O and a molecular weight of 252.35 . Its IUPAC name is 1-(2,3-dimethylphenyl)-3-(2-methylphenyl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone consists of a propiophenone core substituted with two methyl groups on one phenyl ring and a single methyl group on the other . The InChI Key for this compound is AHWHWXXSTYVHOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 2’,3’-Dimethyl-3-(2-methylphenyl)propiophenone is predicted to be 405.1±24.0 °C . Its density is predicted to be 1.021±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
Copper(I)-Catalyzed Synthesis : A copper(I)-catalyzed C-S coupling/C-H functionalization method using 2',3'-dimethyl-3-(2-methylphenyl)propiophenone derivatives led to the synthesis of 2-(phenylthio)phenols. This process employed dimethyl sulfoxide as the oxidant, indicating the compound's role in facilitating complex organic transformations (Xu, Wan, Mao, & Pan, 2010).
Photochemical Reactions : Studies on phenyl-substituted 1,3-diketones, including compounds structurally related to this compound, have shown interesting photochemical reactions. These compounds undergo type II cyclization and type I cleavage upon irradiation, leading to various cyclobutanones and propiophenones (Yoshioka, Suzuki, & Oka, 1984).
Oxidative Rearrangement : A study involving aryl ethyl ketones, closely related to this compound, demonstrated their conversion to alkyl 2-arylpropanoates via oxidative rearrangement. This process, mediated by lead(IV) acetate, highlighted the compound's potential in creating pharmaceutical intermediates (Yamauchi, Nakao, & Fujii, 1987).
Electron Transfer Processes : The compound β-(dimethylamino)propiophenone, structurally related to this compound, was studied for its electron transfer processes in photochemistry. This research could provide insights into the behavior of similar compounds under photochemical conditions (Encinas & Scaiano, 1979).
Biological and Environmental Applications
Biodegradation of Pesticides : Research on the biodegradation of 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, which is structurally related to this compound, revealed the role of Ralstonia sp. SJ98 in its degradation. This study is relevant for understanding the environmental impact and bioremediation of similar compounds (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Synthesis of Biologically Active Compounds : Compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide, structurally similar to this compound, have been synthesized and shown to possess antibacterial and antifungal activities. This demonstrates the potential of such compounds in pharmaceutical applications (Vasu, Nirmala, Choudhury, Mohan, Saravanan, & Narasimhamurthy, 2003).
Pesticide Synthesis : The synthesis of labeled organophosphorus pesticides, including O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (Sumithion®), a compound related to this compound, has been conducted. This highlights the compound's relevance in the development of insecticides (Yoshitake, Kawahara, Kamada, & Endô, 1977).
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-6-10-17(15(13)3)18(19)12-11-16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWHWXXSTYVHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644022 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-50-9 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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